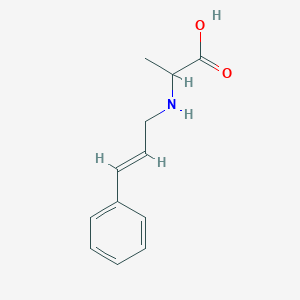

![molecular formula C17H20ClNO B259378 N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine, commonly known as BPC-157, is a synthetic peptide consisting of 15 amino acids. It is a promising peptide with potential therapeutic applications in the field of regenerative medicine. BPC-157 has been shown to have a variety of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving wound healing. In

Mecanismo De Acción

The exact mechanism of action of BPC-157 is not fully understood. However, it is believed that BPC-157 exerts its therapeutic effects by interacting with growth factors and cytokines, which are signaling molecules that play a key role in tissue repair and inflammation. BPC-157 has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. BPC-157 also appears to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

Biochemical and Physiological Effects:

BPC-157 has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, BPC-157 has been shown to promote tissue repair and reduce inflammation in a variety of tissues, including the gastrointestinal tract, skin, and musculoskeletal system. BPC-157 has also been shown to improve wound healing and enhance angiogenesis, the process by which new blood vessels are formed. Additionally, BPC-157 has been shown to have neuroprotective effects, by reducing oxidative stress and promoting the survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BPC-157 is its potential therapeutic applications in the field of regenerative medicine. BPC-157 has been shown to have a variety of beneficial effects on the body, including promoting tissue repair, reducing inflammation, and improving wound healing. Additionally, BPC-157 appears to be well-tolerated and has a low risk of side effects. However, there are some limitations to using BPC-157 in lab experiments. For example, the exact mechanism of action of BPC-157 is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for BPC-157.

Direcciones Futuras

There are several future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects, and may be able to slow or even reverse the progression of these diseases. Another area of interest is the use of BPC-157 in the treatment of chronic pain. BPC-157 has been shown to have analgesic effects, and may be able to provide relief for patients with chronic pain conditions. Additionally, more research is needed to determine the optimal dosage and administration route for BPC-157, as well as its long-term safety and efficacy.

Métodos De Síntesis

BPC-157 is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS). The peptide is assembled one amino acid at a time, using a resin-bound peptide chain as a starting point. The amino acids are coupled to the resin-bound peptide chain using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (HOSu). After each coupling step, the peptide is deprotected using a suitable reagent, such as trifluoroacetic acid (TFA), to remove the protecting group from the newly added amino acid. This process is repeated until the desired peptide sequence is obtained.

Aplicaciones Científicas De Investigación

BPC-157 has been extensively studied for its therapeutic potential in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. In animal studies, BPC-157 has been shown to promote tissue repair and reduce inflammation in a variety of tissues, including the gastrointestinal tract, skin, and musculoskeletal system. BPC-157 has also been shown to improve wound healing and enhance angiogenesis, the process by which new blood vessels are formed.

Propiedades

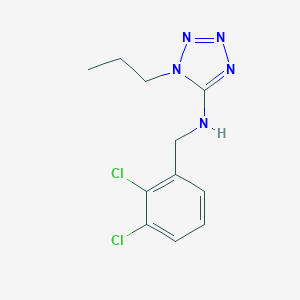

Fórmula molecular |

C17H20ClNO |

|---|---|

Peso molecular |

289.8 g/mol |

Nombre IUPAC |

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]propan-1-amine |

InChI |

InChI=1S/C17H20ClNO/c1-2-11-19-12-14-7-9-16(10-8-14)20-13-15-5-3-4-6-17(15)18/h3-10,19H,2,11-13H2,1H3 |

Clave InChI |

MWYSPOSBIRGUGE-UHFFFAOYSA-N |

SMILES |

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

SMILES canónico |

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

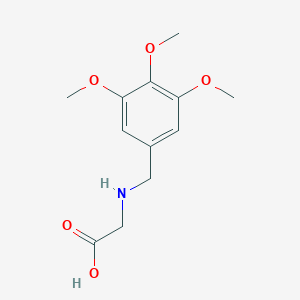

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)

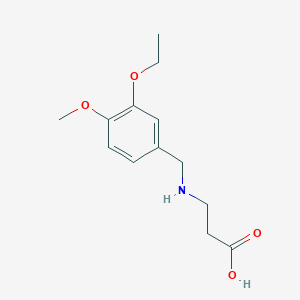

![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)

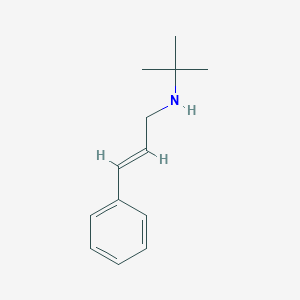

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)